(R)-2-Isopropylpyrrolidine hydrochloride

Organocatalysis Nucleophilicity scale Structure–reactivity relationship

(R)-2-Isopropylpyrrolidine hydrochloride (CAS 860640-18-2) is the hydrochloride salt of a chiral, non-racemic secondary amine belonging to the 2-substituted pyrrolidine class. The compound bears a single stereogenic centre at the 2-position of the pyrrolidine ring in the (R)-configuration and is supplied as a crystalline solid with vendor-reported purity typically ≥95%.

Molecular Formula C7H16ClN
Molecular Weight 149.66 g/mol
CAS No. 860640-18-2
Cat. No. B1434522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Isopropylpyrrolidine hydrochloride
CAS860640-18-2
Molecular FormulaC7H16ClN
Molecular Weight149.66 g/mol
Structural Identifiers
SMILESCC(C)C1CCCN1.Cl
InChIInChI=1S/C7H15N.ClH/c1-6(2)7-4-3-5-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m1./s1
InChIKeyCDMWOCOXYGUROI-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Isopropylpyrrolidine Hydrochloride (CAS 860640-18-2): Chiral Pyrrolidine Building Block Procurement Guide


(R)-2-Isopropylpyrrolidine hydrochloride (CAS 860640-18-2) is the hydrochloride salt of a chiral, non-racemic secondary amine belonging to the 2-substituted pyrrolidine class. The compound bears a single stereogenic centre at the 2-position of the pyrrolidine ring in the (R)-configuration and is supplied as a crystalline solid with vendor-reported purity typically ≥95% . Its Brønsted basicity falls within the pKaH range of 16–20 characteristic of 2-alkylpyrrolidines, and its nucleophilicity has been quantified on the Mayr scale (N = 16.44, sN = 0.71 in MeCN), placing it among the moderately reactive secondary amine organocatalysts [1]. It is primarily procured as a chiral building block for asymmetric synthesis and as an intermediate in medicinal chemistry programmes targeting CNS-active pharmaceutical candidates .

Why (R)-2-Isopropylpyrrolidine Hydrochloride Cannot Be Replaced by Generic Pyrrolidine Analogs in Procurement


Substituting (R)-2-isopropylpyrrolidine hydrochloride with the racemic 2-isopropylpyrrolidine (CAS 51503-10-7), the (S)-enantiomer (CAS 41720-99-4 or HCl salt 51207-71-7), or the free-base form would compromise three critical selection dimensions simultaneously: (i) stereochemical integrity—the (R)-configuration is essential for asymmetric induction, and use of the racemate or incorrect enantiomer abolishes or reverses enantioselectivity in chiral auxiliary and organocatalytic applications [1]; (ii) salt-form physicochemical profile—the hydrochloride salt (MW 149.66 g/mol) provides enhanced aqueous solubility, solid-state stability, and ease of handling relative to the free base (MW 113.20 g/mol), which is a volatile liquid (bp 140.2 ± 8.0 °C, flash point 27.9 ± 16.5 °C) requiring cold storage ; and (iii) quantifiable reactivity tuning—the isopropyl substituent at C-2 modulates nucleophilicity (N = 16.44) in a manner distinct from methyl (N = 16.78) or gem-dimethyl (N = 13.96) analogues, directly affecting catalytic turnover rates in enamine-mediated transformations [2]. These three dimensions are interdependent; altering any one parameter produces a functionally distinct chemical entity unsuitable as a drop-in replacement.

Quantitative Differentiation Evidence for (R)-2-Isopropylpyrrolidine Hydrochloride Against Closest Comparators


Nucleophilicity N Parameter: (R)-2-Isopropylpyrrolidine vs. 2-Methylpyrrolidine vs. 2,2-Dimethylpyrrolidine

On the Mayr nucleophilicity scale determined in acetonitrile at 20 °C, (R)-2-isopropylpyrrolidine exhibits an N parameter of 16.44 with an sN of 0.71. This places it 0.34 log units below 2-methylpyrrolidine (N = 16.78, sN = 0.71) and 2.48 log units above 2,2-dimethylpyrrolidine (N = 13.96, sN = 0.76), both measured under identical conditions in the same study [1]. The isopropyl substituent thus attenuates nucleophilic reactivity relative to a methyl group while maintaining the same sensitivity parameter (sN = 0.71), indicating a steric rather than electronic origin for the difference. By contrast, gem-dimethyl substitution at C-2 causes a far more pronounced drop in N (ΔN = −2.48) accompanied by an increase in sN (0.71 → 0.76), reflecting a fundamentally different steric environment around the nitrogen centre that also alters the transition-state balance between bond formation and charge localisation [2].

Organocatalysis Nucleophilicity scale Structure–reactivity relationship

Hydrochloride Salt vs. Free Base: Physicochemical Handling and Stability Comparison

The hydrochloride salt of (R)-2-isopropylpyrrolidine (MW 149.66 g/mol, CAS 860640-18-2) is a solid at ambient temperature with vendor-reported purity of 95.0–97% . In contrast, the corresponding free base (MW 113.20 g/mol, CAS 63328-14-3 for the (R)-enantiomer) is a liquid with a boiling point of 140.2 ± 8.0 °C, a flash point of 27.9 ± 16.5 °C, and a calculated density of 0.8 ± 0.1 g/cm³ . The salt form eliminates the volatility and flammability hazards of the free amine, enables accurate gravimetric dispensing for stoichiometric reactions, and provides aqueous solubility suitable for direct use in buffered reaction media or biological assay conditions . The free base requires storage under inert atmosphere at 2–8 °C to prevent oxidative degradation, whereas the hydrochloride is stable under ambient storage in a sealed container .

Salt selection Solid-state stability Aqueous solubility

Enantiomer Purity and Stereochemical Identity: (R)- vs. (S)-2-Isopropylpyrrolidine Hydrochloride

(R)-2-Isopropylpyrrolidine hydrochloride (CAS 860640-18-2) and its enantiomer (S)-2-isopropylpyrrolidine hydrochloride (CAS 51207-71-7) are distinct chemical entities with separate CAS registry numbers and are supplied by vendors as single enantiomers with specified chiral purity [1]. The (R)-enantiomer free base (CAS 63328-14-3) and the (S)-enantiomer free base (CAS 41720-99-4) are likewise registered separately. In the asymmetric cyclization of citral to (R)-(+)-α-cyclocitral catalysed by optically active 2-isopropylpyrrolidine under acidic conditions (H₂SO₄, H₂O, 0 °C), the enantiomeric excess of the product was only 27%, with a low chemical yield of 26%, demonstrating that even enantiomerically enriched catalyst does not guarantee high stereochemical outcomes and that the absolute configuration of the pyrrolidine catalyst directly dictates the sense of asymmetric induction [2]. The (S)-enantiomer would be expected to furnish the opposite product enantiomer under identical conditions. No direct head-to-head comparison of (R)- vs. (S)-2-isopropylpyrrolidine hydrochloride in a quantitative biological or catalytic assay has been identified in the searched literature.

Chiral purity Enantiomer differentiation Absolute configuration

Steric Parameter Differentiation: Isopropyl vs. Benzyl, Benzhydryl, and Methoxymethyl at the Pyrrolidine 2-Position

Within the set of 2-monosubstituted pyrrolidines characterised in the Mayr nucleophilicity database, the isopropyl substituent produces an N parameter (16.44) that is distinct from other common 2-substituents: 2-benzylpyrrolidine (N = 17.43, sN = 0.66), (S)-2-benzhydrylpyrrolidine (N = 16.61, sN = 0.67), (S)-2-(methoxymethyl)pyrrolidine (N = 16.50, sN = 0.71), and (S)-pyrrolidin-2-ylmethanol (N = 16.74, sN = 0.67), all measured in MeCN [1]. The isopropyl group thus confers the second-lowest nucleophilicity among this comparator set, surpassed only by the sterically demanding benzhydryl substituent (N = 16.61 vs. 16.44). Critically, the sN value of 0.71 for the isopropyl analogue matches that of 2-methylpyrrolidine and (S)-2-(methoxymethyl)pyrrolidine, indicating that the isopropyl group modulates N primarily through steric shielding of the nitrogen lone pair without altering the transition-state charge distribution (reflected in sN). This contrasts with 2-benzylpyrrolidine (sN = 0.66) and 2-benzhydrylpyrrolidine (sN = 0.67), where the aryl rings introduce additional electronic effects that lower sN [2].

Steric effects Structure–activity relationship Organocatalyst design

Vendor Purity Benchmarking: (R)-Enantiomer Hydrochloride vs. Racemic Hydrochloride

Commercially available (R)-2-isopropylpyrrolidine hydrochloride (CAS 860640-18-2) is supplied with purity specifications of 95.0% (Fluorochem, UK) , 97% (AlfaChem, CN) , or ≥98% for the free base (R)-2-isopropylpyrrolidine (ChemScene, CAS 63328-14-3) . In comparison, racemic 2-isopropylpyrrolidine hydrochloride (CAS 540526-01-0) is offered with a purity specification of ≥95% (NMR) by ChemImpex . The (R)-enantiomer hydrochloride thus does not command a systematically higher chemical purity specification than the racemate; its procurement value derives entirely from its defined absolute configuration rather than from superior chemical purity. No certificate of analysis providing batch-specific enantiomeric excess (ee) data for CAS 860640-18-2 was publicly accessible at the time of this analysis, and purchasers are advised to request chiral HPLC or polarimetry data from vendors to verify enantiopurity before use in stereoselective applications.

Chemical purity Quality specifications Procurement benchmarking

Synthetic Application Performance: Asymmetric Cyclization of Citral Using Optically Active 2-Isopropylpyrrolidine

In a direct synthetic application, optically active 2-isopropylpyrrolidine (enantiomeric form not explicitly specified as (R) or (S) in the abstract, but described as the optically active amine catalyst) was employed in the acid-catalysed asymmetric cyclization of citral to (R)-(+)-α-cyclocitral, a key intermediate in damascone fragrance synthesis. Under the reported conditions (H₂SO₄, H₂O, 0 °C), the reaction proceeded with a chemical yield of 26% and an enantiomeric excess of only 27% for the (R)-(+)-product [1]. This low yield and modest ee were explicitly described by the authors as a 'non-efficient synthesis', and subsequent reviews have noted that the product was 'contaminated by side-products' [2]. This result quantitatively establishes a performance baseline: 2-isopropylpyrrolidine can induce asymmetry in cyclization reactions, but its efficiency in this specific transformation is poor, and alternative chiral amine catalysts (e.g., proline-derived organocatalysts) would be expected to deliver substantially higher yields and enantioselectivities for comparable transformations.

Asymmetric catalysis Chiral auxiliary Terpenoid synthesis

Procurement-Relevant Application Scenarios for (R)-2-Isopropylpyrrolidine Hydrochloride


Chiral Building Block for Diastereoselective Synthesis of CNS-Targeted Pharmaceutical Intermediates

When a synthetic route requires a chiral, non-racemic pyrrolidine scaffold with a defined (R)-configuration at the 2-position as a key intermediate—for example, in the construction of N-alkylpyrrolidine-containing CNS drug candidates—(R)-2-isopropylpyrrolidine hydrochloride provides the requisite stereochemical identity in a solid, easily handled salt form. The isopropyl group offers a steric profile (quantified by the Mayr N parameter of 16.44) that is distinct from methyl, benzyl, or benzhydryl analogues, enabling chemists to tune the steric environment at the pyrrolidine nitrogen in the final drug molecule [1]. Procurement of the pre-formed (R)-enantiomer hydrochloride eliminates the need for in-house chiral resolution, which would require chiral chromatography or diastereomeric salt formation and would add 2–5 synthetic steps to the overall route.

Stoichiometric Chiral Auxiliary for Substrate-Controlled Asymmetric Transformations

In substrate-controlled asymmetric synthesis where the chiral pyrrolidine is covalently attached as a chiral auxiliary (e.g., via N-sulfinylation to form (RS,R)-N-(tert-butylsulfinyl)-2-isopropylpyrrolidine, a known derivative ), the (R)-configuration of the pyrrolidine unit directs the diastereofacial selectivity of subsequent reactions. The moderate nucleophilicity of the isopropyl-substituted pyrrolidine (N = 16.44) relative to unsubstituted pyrrolidine (N = 18.58) reduces background reactions at the nitrogen centre during auxiliary attachment and cleavage steps, potentially improving overall auxiliary recycling yields [1]. The hydrochloride salt format ensures accurate stoichiometric charging of the auxiliary precursor.

Reference Standard for Chiral HPLC Method Development and Enantiopurity Verification

(R)-2-Isopropylpyrrolidine hydrochloride serves as an authentic reference standard for developing chiral HPLC or SFC methods to determine the enantiomeric purity of 2-isopropylpyrrolidine-containing intermediates and final APIs. Because the (R)- and (S)-enantiomers have distinct CAS registry numbers (860640-18-2 vs. 51207-71-7 for the hydrochlorides) and are commercially available as single enantiomers, they can be used to establish retention time windows and resolution factors (Rs) on polysaccharide-based chiral stationary phases [2]. The solid hydrochloride salt format facilitates preparation of calibration standards at known concentrations in mobile phase, avoiding the volumetric inaccuracies associated with the liquid free base.

Mechanistic Probe in Organocatalytic Reaction Development

For research groups investigating structure–reactivity relationships in enamine or iminium organocatalysis, (R)-2-isopropylpyrrolidine offers a well-characterised data point on the Mayr nucleophilicity scale (N = 16.44, sN = 0.71 in MeCN) [1]. By comparing its catalytic performance (turnover frequency, enantioselectivity) against 2-methylpyrrolidine (N = 16.78) and 2,2-dimethylpyrrolidine (N = 13.96) under identical reaction conditions, researchers can deconvolute steric from electronic contributions to catalyst activity. The hydrochloride salt is directly usable after neutralisation with a stoichiometric amount of base (e.g., Et₃N or NaHCO₃) in the reaction solvent, generating the free amine in situ without requiring separate handling of the volatile, flammable free base.

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